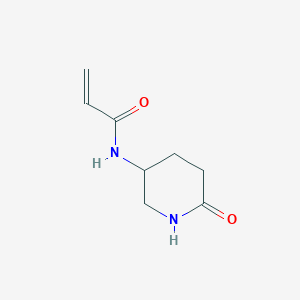
N-(6-oxopiperidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-oxopiperidin-3-yl)prop-2-enamide, also known as OPAA, is a compound that has gained significant attention in the field of chemical biology due to its potential therapeutic applications. This molecule has been studied extensively for its ability to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases.
Mecanismo De Acción
Target of Action
The primary target of N-(6-oxopiperidin-3-yl)prop-2-enamide is currently unknown. The compound is a new synthetic analogue of fentanyl , suggesting that it may have similar targets, such as the opioid receptors.
Result of Action
The molecular and cellular effects of this compound’s action are not well understood. If it acts similarly to fentanyl, it could potentially produce analgesic effects by binding to opioid receptors and inhibiting pain signaling. This is speculative and requires further investigation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-oxopiperidin-3-yl)prop-2-enamide in lab experiments is that it is a specific inhibitor of NAMPT, which allows researchers to study the effects of NAD+ depletion on cellular metabolism and signaling pathways. However, one limitation of using this compound is that it can have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(6-oxopiperidin-3-yl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of NAMPT, which could have improved therapeutic potential for the treatment of various diseases. Additionally, further studies are needed to elucidate the role of NAD+ depletion in cellular metabolism and signaling pathways, which could lead to the development of new therapeutic targets for the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of NAMPT inhibition, which could have implications for the safety of therapeutic interventions that target this enzyme.
Métodos De Síntesis
The synthesis of N-(6-oxopiperidin-3-yl)prop-2-enamide involves a multistep process that has been described in detail in several research papers. The first step involves the reaction of piperidine-3-carboxylic acid with acetic anhydride to form N-acetylpiperidine-3-carboxylic acid. This intermediate is then reacted with propargyl bromide to form N-(prop-2-yn-1-yl)piperidine-3-carboxamide. Finally, this compound is reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(6-oxopiperidin-3-yl)prop-2-enamide has been studied extensively for its ability to inhibit the activity of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a critical role in cellular metabolism. Inhibition of NAMPT by this compound has been shown to have therapeutic potential for the treatment of various diseases, including cancer, inflammation, and metabolic disorders.
Propiedades
IUPAC Name |
N-(6-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWLVBJDWUFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

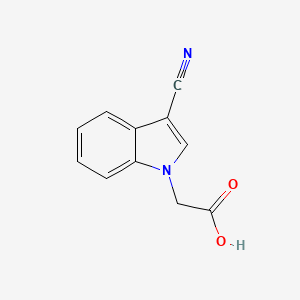
![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)
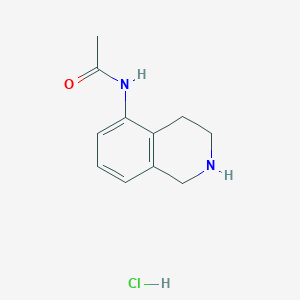
![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B2783086.png)
![2-cyclopentyl-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2783087.png)
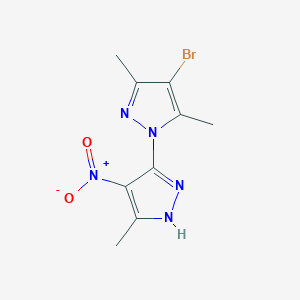


![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)
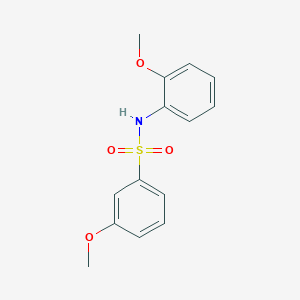
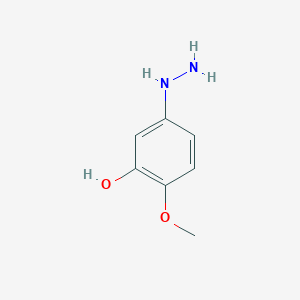

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)